Ethyl 2-chloro-6-methylnicotinate
Overview
Description
Ethyl 2-chloro-6-methylnicotinate: is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a methyl group at the sixth position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-6-methylnicotinic acid .
Esterification Reaction: The carboxylic acid group of 2-chloro-6-methylnicotinic acid is converted to its ethyl ester through esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is often conducted in large batch reactors to produce significant quantities of the compound.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-chloro-6-methylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-chloro-6-methylnicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2,4-dichloro-6-methylnicotinate: A related compound with two chlorine atoms instead of one.
Ethyl 2-chloro-6-methylpyridine-3-carboxylate: Another derivative with a similar structure but different functional groups.
This comprehensive overview provides a detailed understanding of ethyl 2-chloro-6-methylnicotinate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGVPAVDMEQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574651 | |
Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39073-14-8 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39073-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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